2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
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Overview
Description
2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a complex organic compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethynyl linkage, and a hydroxy-phenyl-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common method involves the coupling of 2-fluorophenylacetylene with a suitable oxazinone precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl linkage can be reduced to form alkenes or alkanes.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The ethynyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide
- 1-Ethynyl-2-fluorobenzene
- 2-Fluorophenylacetylene
Comparison: Compared to similar compounds, 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one stands out due to its unique oxazinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10FNO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-9-5-4-6-12(14)10-11-15-20-17(21)16(18(22)23-15)13-7-2-1-3-8-13/h1-9,21H |
InChI Key |
IFZQHANZPPCBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=CC=C3F)O |
Origin of Product |
United States |
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